molecular formula C15H10ClNO6 B5791104 (4-Methoxycarbonylphenyl) 4-chloro-2-nitrobenzoate

(4-Methoxycarbonylphenyl) 4-chloro-2-nitrobenzoate

Cat. No.: B5791104
M. Wt: 335.69 g/mol
InChI Key: XSBKPHZEBASRAE-UHFFFAOYSA-N
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Description

(4-Methoxycarbonylphenyl) 4-chloro-2-nitrobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxycarbonyl group attached to a phenyl ring, which is further connected to a 4-chloro-2-nitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxycarbonylphenyl) 4-chloro-2-nitrobenzoate typically involves esterification reactions. One common method is the reaction between 4-chloro-2-nitrobenzoic acid and 4-methoxycarbonylphenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxycarbonylphenyl) 4-chloro-2-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under suitable conditions.

    Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol in the presence of acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (amines, thiols), solvents like ethanol or dimethylformamide (DMF).

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products Formed

    Reduction: (4-Methoxycarbonylphenyl) 4-chloro-2-aminobenzoate.

    Substitution: (4-Methoxycarbonylphenyl) 4-substituted-2-nitrobenzoate.

    Hydrolysis: 4-chloro-2-nitrobenzoic acid and 4-methoxycarbonylphenol.

Scientific Research Applications

(4-Methoxycarbonylphenyl) 4-chloro-2-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methoxycarbonylphenyl) 4-chloro-2-nitrobenzoate depends on its specific application. For instance, if used as an antimicrobial agent, it may target bacterial cell walls or enzymes, disrupting their function. In the case of anticancer research, it may interfere with cellular pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxycarbonylphenyl) 4-chlorobenzoate: Lacks the nitro group, which may result in different reactivity and applications.

    (4-Methoxycarbonylphenyl) 4-nitrobenzoate: Lacks the chloro group, affecting its substitution reactions.

    (4-Methoxycarbonylphenyl) 2-nitrobenzoate: The position of the nitro group is different, influencing its chemical behavior.

Uniqueness

(4-Methoxycarbonylphenyl) 4-chloro-2-nitrobenzoate is unique due to the presence of both chloro and nitro groups, which provide a versatile platform for various chemical modifications and applications

Properties

IUPAC Name

(4-methoxycarbonylphenyl) 4-chloro-2-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO6/c1-22-14(18)9-2-5-11(6-3-9)23-15(19)12-7-4-10(16)8-13(12)17(20)21/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBKPHZEBASRAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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